molecular formula C26H21N3O2S B2888719 2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 866342-13-4

2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2888719
CAS No.: 866342-13-4
M. Wt: 439.53
InChI Key: UGSHVYFJYMHJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H21N3O2S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications

Antitubercular and Antimicrobial Activities

Compounds structurally related to 2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. Additionally, these compounds have shown antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger. Some derivatives exhibited pronounced antitubercular and antimicrobial activities, highlighting their potential in scientific research applications for developing new therapeutic agents (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Heterocyclic Synthesis

The versatility of compounds related to this compound extends to heterocyclic synthesis, where novel derivatives have been created. These derivatives include thioxo-2,5-dihydro-1H-pyrano[2,3-d]pyrimidine and its related structures, showcasing the compound's potential in the synthesis of polyfunctionally substituted heterocycles. The structures of these compounds have been characterized by various spectroscopic techniques, indicating their utility in the development of new materials with potential biological applications (Elian, Abdelhafiz, & Abdelreheim, 2014).

Antimicrobial, Anti-inflammatory, and Analgesic Activities

Derivatives of this compound have been investigated for their antimicrobial, anti-inflammatory, and analgesic activities. Novel series of compounds have shown significant results in these areas, suggesting their potential as lead compounds for developing new therapeutic agents. Their biological activities have been thoroughly characterized, and some compounds have shown to exhibit significant antimicrobial activity as well as potent anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar, Reddy, Krishna, Murthy, Reddy, & Rajam, 2012).

Synthesis and Evaluation of Sulfonamide Derivatives

Studies have also focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents. These compounds, related in structure to this compound, have been evaluated for both their in vitro antibacterial and antifungal activities and showed promising results. This further underscores the compound's relevance in scientific research aimed at discovering new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S/c1-17-9-5-7-13-21(17)27-23(30)16-32-26-20-15-19-12-6-8-14-22(19)31-25(20)28-24(29-26)18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSHVYFJYMHJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.